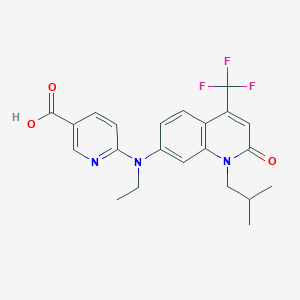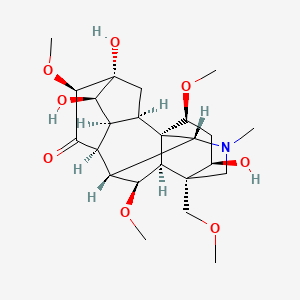
16-Epipyromesaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Epipyromesaconitine: is a natural product derived from the pyrolysis of Mesaconitine. It belongs to the class of alkaloids and is primarily found in plants of the Ranunculaceae family, specifically Aconitum carmichaeli Debx
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 16-Epipyromesaconitine is synthesized through the pyrolysis of Mesaconitine. Pyrolysis involves the thermal decomposition of Mesaconitine at elevated temperatures, leading to the formation of this compound . The reaction conditions typically include:
Temperature: High temperatures are required for the pyrolysis process.
Atmosphere: An inert atmosphere, such as nitrogen or argon, is often used to prevent oxidation during the reaction.
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the process would likely involve large-scale pyrolysis of Mesaconitine under controlled conditions to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 16-Epipyromesaconitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, such as chlorine and bromine, are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
16-Epipyromesaconitine has several scientific research applications, including:
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a bioactive compound.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry:
Chemical Industry: this compound is used in the development of new chemical products and materials.
Wirkmechanismus
The mechanism of action of 16-Epipyromesaconitine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Mesaconitine: The precursor of 16-Epipyromesaconitine, also an alkaloid with similar structural features.
Hypaconitine: Another alkaloid derived from the same plant family, with comparable biological activities.
Uniqueness: this compound is unique due to its specific structural modifications resulting from the pyrolysis of Mesaconitine
Eigenschaften
Molekularformel |
C24H37NO8 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
(1S,2R,3S,4R,5R,6S,8S,9R,10R,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one |
InChI |
InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15+,17+,18-,19-,20-,21-,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
ZKWNBZCZKGJWES-BZPQHDEXSA-N |
Isomerische SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC |
Kanonische SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



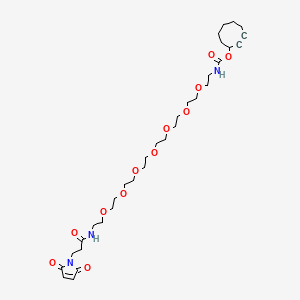
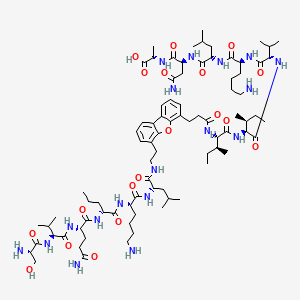

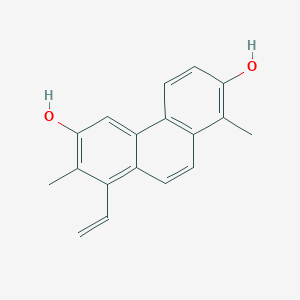
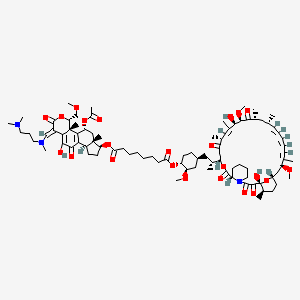

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)
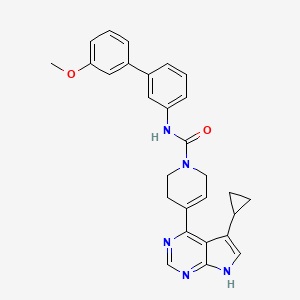

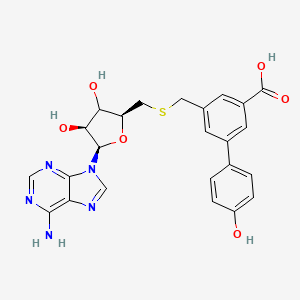
![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)
![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)
